![molecular formula C21H20N2O4 B3051411 N-[1-(2-methoxyanilino)-2-(4-methylphenyl)-2-oxoethyl]furan-2-carboxamide CAS No. 335421-04-0](/img/structure/B3051411.png)
N-[1-(2-methoxyanilino)-2-(4-methylphenyl)-2-oxoethyl]furan-2-carboxamide
Vue d'ensemble
Description
N-[1-(2-methoxyanilino)-2-(4-methylphenyl)-2-oxoethyl]furan-2-carboxamide, also known as MFC19, is a chemical compound that has been gaining attention in the scientific community for its potential applications in cancer research. MFC19 is a furan-2-carboxamide derivative that has been shown to exhibit potent anti-cancer activity in vitro and in vivo. In
Applications De Recherche Scientifique
Antiprotozoal Activity
Research has shown that certain furan derivatives, including compounds related to "N-[1-(2-methoxyanilino)-2-(4-methylphenyl)-2-oxoethyl]furan-2-carboxamide," possess significant antiprotozoal activity. For instance, substituted 2,5-bis(4-guanylphenyl)furans and related analogues have been synthesized and evaluated for their antimalarial and antitrypanosomal activities. Although these compounds did not exhibit high antimalarial activity, several were found to be very active against Trypanosoma rhodesiense in mice, suggesting potential therapeutic applications for trypanosomal infections (Das & Boykin, 1977).
Prodrug Design
Furan derivatives have also been investigated as prodrugs for amidines, aiming to improve the bioavailability and therapeutic efficacy of active drug compounds. For example, carbamate analogues of 2,5-bis(4-amidinophenyl)furan have been synthesized and evaluated for their anti-Pneumocystis carinii activity in an immunosuppressed rat model. This research indicates that modifying the chemical structure of furan derivatives can lead to compounds with improved pharmacological properties and reduced toxicity (Rahmathullah et al., 1999).
Neuroinflammation Imaging
In the context of neurodegenerative diseases, certain furan derivatives have been developed for PET imaging of neuroinflammation markers. One such compound, developed for imaging colony-stimulating factor 1 receptor (CSF1R), has shown promising results in distinguishing neuroinflammatory changes in mouse models of disease. This suggests potential applications in diagnosing and monitoring neurodegenerative conditions such as Alzheimer's disease (Lee et al., 2022).
Pharmacokinetics and Metabolism
Understanding the pharmacokinetics and metabolism of furan derivatives is crucial for their development as therapeutic agents. Studies have elucidated the metabolic pathways and disposition of furan derivatives in animal models, providing insights into their bioavailability, metabolism, and potential toxicities. Such research is fundamental in guiding the clinical development of these compounds (Shaffer et al., 2008).
Sustainable Chemistry
Furan derivatives are also explored in the context of sustainable chemistry, particularly in the conversion of plant biomass to valuable chemicals. Research in this area focuses on developing efficient methods to produce furan-based platform chemicals, which can serve as sustainable alternatives to petroleum-based feedstocks for producing polymers, functional materials, and fuels (Chernyshev et al., 2017).
Safety and Hazards
Propriétés
IUPAC Name |
N-[1-(2-methoxyanilino)-2-(4-methylphenyl)-2-oxoethyl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O4/c1-14-9-11-15(12-10-14)19(24)20(23-21(25)18-8-5-13-27-18)22-16-6-3-4-7-17(16)26-2/h3-13,20,22H,1-2H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVRKYVTUGFIZRO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C(NC2=CC=CC=C2OC)NC(=O)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00387540 | |
| Record name | AC1MFE1Z | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00387540 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
364.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(2-methoxyanilino)-2-(4-methylphenyl)-2-oxoethyl]furan-2-carboxamide | |
CAS RN |
335421-04-0 | |
| Record name | AC1MFE1Z | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00387540 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



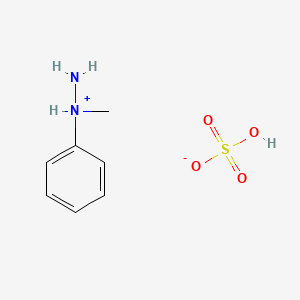
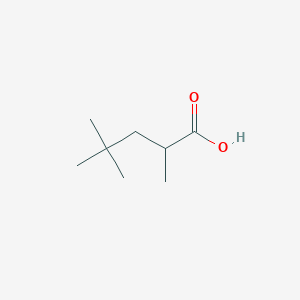
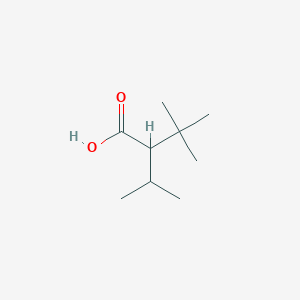
![Ethane, 1,2-bis[(4-amino-3-furazanyl)oxy]-](/img/structure/B3051335.png)
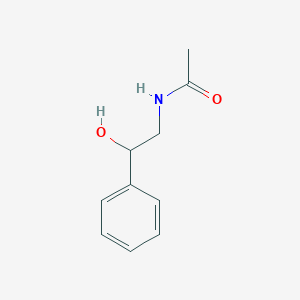
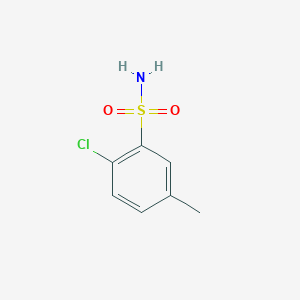
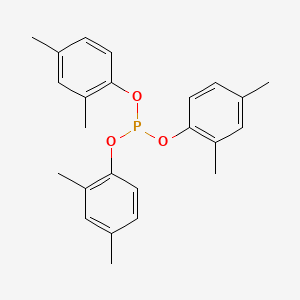
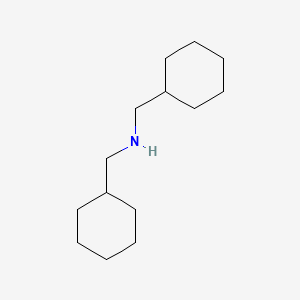


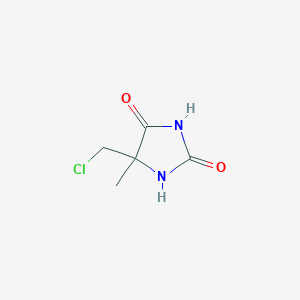


![7-Chloro-5-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B3051351.png)